Maltoheptaose

Enzyme Kinetics Substrate Specificity Trehalose Biosynthesis

Maltoheptaose (DP7) is a non-substitutable, precisely defined linear maltooligosaccharide essential for reproducible enzyme characterization. Its DP7 occupies a critical position in glycoside hydrolase specificity, dictating Km, kcat, and product cleavage patterns—substitution with shorter or longer analogs yields erroneous kinetic conclusions. It is the preferred substrate for maltooligosyl trehalose synthase (Km=0.9 mM; 25-fold higher affinity vs. maltotetraose), essential for CGTase structural studies, and a validated ligand for CBM characterization via ITC, affinity PAGE, and X-ray crystallography. Its low susceptibility to human pancreatic α-amylase makes it an ideal negative control in inhibitor screening. Procure maltoheptaose for assay sensitivity, reproducibility, and comparator-grade data.

Molecular Formula C42H72O36
Molecular Weight 1153.0 g/mol
CAS No. 34620-78-5
Cat. No. B131047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaltoheptaose
CAS34620-78-5
SynonymsO-α-D-glucopyranosyl-(1-4)-O-α-D-glucopyranosyl-(1-4)-O-α-D-glucopyranosyl-(1-4)-O-α-D-glucopyranosyl-(1-4)-O-α-D-glucopyranosyl-(1-4)-O-α-D-glucopyranosyl-(1-4)-D-glucose;  Amyloheptaose;  Maltohexaose DP7; 
Molecular FormulaC42H72O36
Molecular Weight1153.0 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O
InChIInChI=1S/C42H72O36/c43-1-9(51)17(53)31(10(52)2-44)73-38-26(62)20(56)33(12(4-46)68-38)75-40-28(64)22(58)35(14(6-48)70-40)77-42-30(66)24(60)36(16(8-50)72-42)78-41-29(65)23(59)34(15(7-49)71-41)76-39-27(63)21(57)32(13(5-47)69-39)74-37-25(61)19(55)18(54)11(3-45)67-37/h1,9-42,44-66H,2-8H2/t9-,10+,11+,12+,13+,14+,15+,16+,17+,18+,19-,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+/m0/s1
InChIKeyZHZITDGOAFCURV-VVTKTIMZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Maltoheptaose (CAS 34620-78-5) Procurement Guide for Enzymology and Carbohydrate Research


Maltoheptaose (CAS 34620-78-5) is a linear maltooligosaccharide composed of seven α-(1→4)-linked D-glucopyranose units [1]. As a member of the maltooligosaccharide series (DP2–DP10), it serves as a defined substrate for characterizing the catalytic and binding properties of starch-active enzymes, including α-amylases, glucoamylases, and carbohydrate-binding modules (CBMs) [2]. Its discrete degree of polymerization (DP7) occupies a critical position in the substrate specificity spectrum of many glycoside hydrolases, making it an essential tool for probing subsite architecture and processivity mechanisms [3].

Maltoheptaose (DP7) Selection Rationale: Why Chain Length Precision Prevents Generic Maltooligosaccharide Substitution


Maltooligosaccharides of varying chain lengths are not functionally interchangeable in enzymatic and binding assays. The degree of polymerization (DP) governs the number of occupied subsites within an enzyme's active site cleft, thereby dictating substrate binding affinity (Km), catalytic turnover (kcat), and product cleavage patterns [1]. For example, the susceptibility of maltooligosaccharides to hydrolysis by human pancreatic α-amylase decreases in the order maltopentaose (DP5) > maltohexaose (DP6) > maltotetraose (DP4) > maltoheptaose (DP7) [2]. Consequently, substituting maltoheptaose with a shorter or longer analog will yield fundamentally different kinetic parameters and may lead to erroneous conclusions regarding enzyme specificity, mechanism, or inhibitor potency. The precise use of DP7 is therefore a non-negotiable requirement for reproducible, comparator-grade data in specific experimental contexts [3].

Maltoheptaose Quantitative Differentiation: Head-to-Head Comparative Data Against DP4, DP5, and DP6 Analogs


Enzyme Affinity (Km) Comparison: Maltoheptaose Exhibits Highest Affinity for Maltooligosyl Trehalose Synthase

In a direct kinetic comparison of maltooligosaccharides (DP4–DP7) as substrates for maltooligosyl trehalose synthase from Arthrobacter sp. Q36, maltoheptaose (DP7) demonstrated the highest binding affinity, as indicated by its Michaelis constant (Km) [1]. The enzyme's affinity increased progressively with chain length, with maltoheptaose showing a 25-fold higher affinity than maltotetraose and a 1.6-fold higher affinity than maltohexaose [2].

Enzyme Kinetics Substrate Specificity Trehalose Biosynthesis

Hydrolysis Susceptibility Ranking: Maltoheptaose is the Least Susceptible Substrate for Human Pancreatic α-Amylase Among DP4–DP7 Analogs

A kinetic study comparing the action of human pancreatic α-amylase on maltooligosaccharides (DP4–DP7) revealed that maltoheptaose is the least susceptible to hydrolysis [1]. The relative susceptibility, based on the amount of substrate changed, decreased in the order: maltopentaose > maltohexaose > maltotetraose > maltoheptaose [2].

α-Amylase Substrate Specificity Enzyme Kinetics

Coupled α-Glucosidase Assay Performance: Maltoheptaose Yields the Lowest Relative Rate of Production with Human Pancreatic α-Amylase

In the α-glucosidase coupled method for α-amylase determination, the relative rate of production from the primary α-amylase reaction is a key performance metric. Maltoheptaose exhibited the lowest relative rate when hydrolyzed by human pancreatic α-amylase, compared to maltotetraose, maltopentaose, and maltohexaose [1]. The relative rates increased in the order maltoheptaose < maltohexaose < maltotetraose < maltopentaose [2].

Coupled Enzyme Assay α-Glucosidase Diagnostic Enzymology

CGTase Active Site Conformation: Maltoheptaose Induces a Distinct Structural State Linked to β-Cyclodextrin Specificity

X-ray crystallographic analysis of cyclodextrin glycosyltransferase (CGTase) in complex with maltoheptaose (DP7) and maltohexaose (DP6) revealed distinct active site conformational states [1]. The maltoheptaose-bound structure represents a conformation that precedes β-cyclodextrin (DP7) formation, while the maltohexaose-bound structure precedes α-cyclodextrin (DP6) formation [2]. In both complexes, CGTase sterically hinders acceptor sugar binding at subsite +1, suggesting an induced-fit mechanism governing transglycosylation activity [3].

X-ray Crystallography Cyclodextrin Glycosyltransferase Enzyme Mechanism

Binding Affinity to Agaricus bisporus Lectin: Maltoheptaose Binds Weaker than Maltohexaose, Demonstrating Chain Length-Dependent Affinity Cutoff

A systematic study of carbohydrate chain length on binding affinity to Agaricus bisporus lectin (ABL) revealed a peak in binding strength at DP6, with maltoheptaose (DP7) exhibiting a substantially reduced affinity [1]. Intrinsic fluorescence quenching analysis yielded an association constant (Ka) of 1.93 × 10⁶ M⁻¹ for maltohexaose, while binding for maltoheptaose was reported to 'collapse' and was not quantifiable under the same conditions, along with maltodecaose (DP10) [2].

Lectin Binding Fluorescence Quenching Carbohydrate-Protein Interaction

Binding Specificity of CBM58: Maltoheptaose is a Validated Ligand for α-1,4-Glucan Recognition Studies

Isothermal titration calorimetry (ITC) and affinity PAGE experiments have demonstrated that the CBM58 domain from SusG of Bacteroides thetaiotaomicron binds specifically to maltoheptaose, as well as α-cyclodextrin and amylopectin [1]. The CBM58 family is characterized by exclusive recognition of α-1,4-linked glucan structures, with no measurable affinity for α-1,6-branched regions [2].

Carbohydrate-Binding Module Isothermal Titration Calorimetry Starch Binding

Procurement-Driven Application Scenarios for Maltoheptaose (CAS 34620-78-5)


High-Sensitivity Activity Assays for Maltooligosyl Trehalose Synthase

Based on its 25-fold higher affinity (Km = 0.9 mM) compared to maltotetraose [1], maltoheptaose is the preferred substrate for measuring maltooligosyl trehalose synthase activity. Its use enables more sensitive detection of enzyme activity in crude extracts, during protein purification, and in screening for enzyme inhibitors or activators. Procurement of maltoheptaose over shorter oligosaccharides ensures assay sensitivity and reduces substrate consumption.

Mechanistic Studies of Cyclodextrin Glycosyltransferase (CGTase) Product Specificity

The distinct active site conformation induced by maltoheptaose, which precedes β-cyclodextrin formation [2], makes it an essential tool for structural and mechanistic studies of CGTase. Researchers investigating the molecular determinants of cyclodextrin ring size or engineering CGTase variants with altered product profiles must use maltoheptaose as a defined ligand for X-ray crystallography, molecular dynamics simulations, and transglycosylation assays. Substituting maltohexaose would confound results due to its different conformational induction and product outcome (α-cyclodextrin).

Negative Control in α-Amylase Coupled Assays and Inhibitor Screening

Given its lowest relative susceptibility to hydrolysis by human pancreatic α-amylase among DP4–DP7 substrates [3], maltoheptaose serves as a strategic negative control or low-activity substrate. In inhibitor screening campaigns, using maltoheptaose can help identify inhibitors that preferentially affect hydrolysis of shorter oligosaccharides or mitigate substrate depletion issues in long-duration kinetic assays. Its procurement is justified when designing assays that require a substrate with a slower turnover rate.

Defined Ligand for Characterizing Carbohydrate-Binding Module (CBM) Specificity

As a validated ligand for CBM58 and a tool for probing chain length-dependent binding (e.g., to ABL), maltoheptaose is essential for CBM characterization [4]. In studies of the Sus starch utilization system or for engineering CBMs with novel specificities, maltoheptaose provides a defined, linear α-1,4-glucan of precise length. Its use in ITC, affinity PAGE, and X-ray crystallography yields interpretable data on subsite occupancy and binding energetics, which cannot be obtained with heterogeneous polysaccharide mixtures.

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